3-Bromo-N-ethylimidazo[1,2-a]pyrazin-8-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-N-ethylimidazo[1,2-a]pyrazin-8-amine is a heterocyclic compound with the molecular formula C8H9BrN4. It is part of the imidazo[1,2-a]pyrazine family, which is known for its diverse applications in organic synthesis and pharmaceutical chemistry .
Vorbereitungsmethoden
The synthesis of 3-Bromo-N-ethylimidazo[1,2-a]pyrazin-8-amine typically involves the functionalization of imidazo[1,2-a]pyrazine scaffolds. One common method includes the use of radical reactions, transition metal catalysis, metal-free oxidation, and photocatalysis strategies . Industrial production methods often involve multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions .
Analyse Chemischer Reaktionen
3-Bromo-N-ethylimidazo[1,2-a]pyrazin-8-amine undergoes various types of chemical reactions, including:
Substitution Reactions: Common reagents include halides and bases, leading to the formation of substituted imidazo[1,2-a]pyrazine derivatives.
Oxidation and Reduction Reactions: These reactions are often catalyzed by transition metals or occur under metal-free conditions.
Cyclization Reactions: These reactions are promoted by bromination and involve the formation of imidazo[1,2-a]pyrazine rings.
Wissenschaftliche Forschungsanwendungen
3-Bromo-N-ethylimidazo[1,2-a]pyrazin-8-amine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Bromo-N-ethylimidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets and pathways. It often acts by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
3-Bromo-N-ethylimidazo[1,2-a]pyrazin-8-amine can be compared with other similar compounds such as:
- Imidazo[1,2-a]pyrazin-8-amine, 3-bromo-N-(1-methylethyl)-
- Imidazo[1,2-a]pyrazin-8-amine, 3-bromo-N-ethyl-
- 3-Bromo-N-methylimidazo[1,2-a]-pyrazin-8-amine
These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
117718-83-9 |
---|---|
Molekularformel |
C8H9BrN4 |
Molekulargewicht |
241.09 g/mol |
IUPAC-Name |
3-bromo-N-ethylimidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C8H9BrN4/c1-2-10-7-8-12-5-6(9)13(8)4-3-11-7/h3-5H,2H2,1H3,(H,10,11) |
InChI-Schlüssel |
FZSVTCPSHSXLHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1=NC=CN2C1=NC=C2Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.